1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone typically involves the reaction of 2-nitroacetophenone with ethylbenzene under specific conditions. The process includes the reduction of the nitro group to an amino group, followed by the formation of the ethanone linkage. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ethanone group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or alkyl halides in the presence of a Lewis acid catalyst (e.g., AlCl3) are employed.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound serves as a probe for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminoacetophenone: Similar structure but lacks the ethyl linkage.
2-Aminobenzophenone: Contains a benzophenone moiety instead of an ethanone group.
2-Acetylaniline: Similar to 2-Aminoacetophenone but with an acetyl group attached to the amino group.
Uniqueness
1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17NO |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-[2-[2-(2-aminophenyl)ethyl]phenyl]ethanone |
InChI |
InChI=1S/C16H17NO/c1-12(18)15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-9H,10-11,17H2,1H3 |
InChI Key |
SOBGEVGTCNRCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CCC2=CC=CC=C2N |
Origin of Product |
United States |
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